Ethyl 4-aminocyclohexanecarboxylate
Description
Ethyl 4-aminocyclohexanecarboxylate (CAS No. 51498-33-0) is a cyclohexane derivative featuring an amino group at the 4-position and an ethyl ester moiety. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physicochemical properties include a density of 1.018 g/cm³, a boiling point of 235.3°C, and a flash point of 101.5°C. The compound is typically synthesized via reactions involving intermediates such as (1S,4S)-ethyl 4-aminocyclohexanecarboxylate hydrochloride (I-7), as seen in the preparation of protein tyrosine phosphatase 1B (PTP1B) inhibitors .
Properties
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-28-7 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Similarity Score |
|---|---|---|---|---|---|
| This compound | 51498-33-0 | C₉H₁₇NO₂ | 171.24 | Base structure | — |
| Methyl trans-4-aminocyclohexanecarboxylate | 62456-15-9 | C₈H₁₅NO₂ | 157.21 | Methyl ester; trans stereochemistry | — |
| Ethyl 2-(piperidin-4-yl)acetate | 59184-90-6 | C₉H₁₇NO₂ | 171.24 | Piperidine ring instead of cyclohexane | 0.82 |
| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | 1044637-58-2 | C₁₀H₁₉NO₂ | 185.26 | Methyl group at 4-position | — |
| trans-Ethyl 4-aminocyclohexanecarboxylate | 1678-68-8 | C₉H₁₇NO₂ | 171.24 | Trans stereochemistry | 0.92 |
Notes:
- Stereoisomerism : The trans isomer (CAS 1678-68-8) exhibits higher pharmacological relevance in PTP1B inhibitor synthesis compared to the cis form .
Functional and Pharmacological Differences
Table 2: Functional Comparison
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